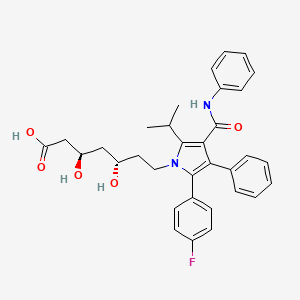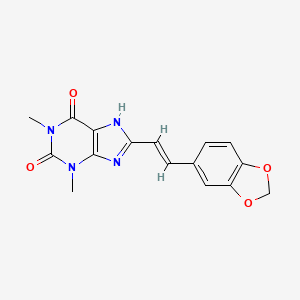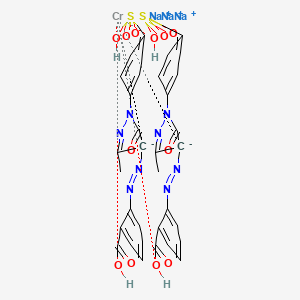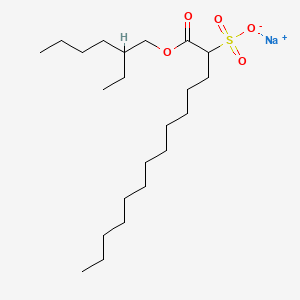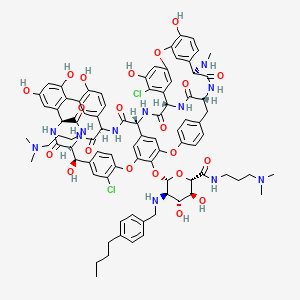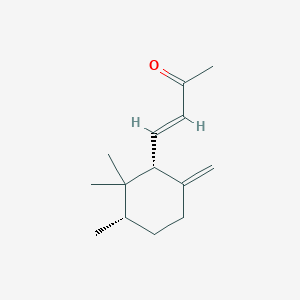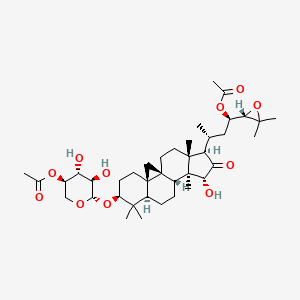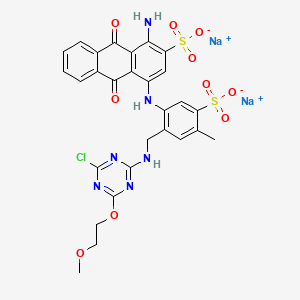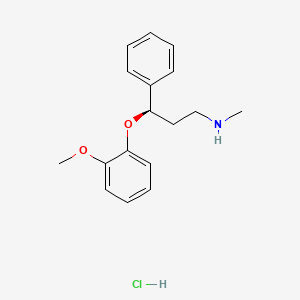
Nisoxetine hydrochloride, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nisoxetine hydrochloride, (+)-, also known as (±)-γ-(2-Methoxyphenoxy)-N-methyl-benzenepropanamine hydrochloride, is a potent and selective inhibitor of norepinephrine reuptake. Originally synthesized in the 1970s by Eli Lilly and Company, it was initially researched as a potential antidepressant. it currently has no clinical applications in humans and is primarily used in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nisoxetine hydrochloride is synthesized through a series of chemical reactions involving the phenoxyphenylpropylamine group. The synthesis begins with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-methoxyphenoxypropanol. This intermediate is then reacted with N-methylbenzylamine under basic conditions to yield nisoxetine. The final step involves the conversion of nisoxetine to its hydrochloride salt form .
Industrial Production Methods
While specific industrial production methods for nisoxetine hydrochloride are not well-documented, the synthesis generally follows the same chemical routes as described above. The process involves large-scale chemical reactions, purification steps, and quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nisoxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Nisoxetine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nisoxetine to its reduced forms.
Substitution: Nisoxetine can undergo substitution reactions, particularly at the phenoxy and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of nisoxetine, such as oxides, reduced forms, and substituted analogs.
Aplicaciones Científicas De Investigación
Nisoxetine hydrochloride is widely used in scientific research due to its selective inhibition of norepinephrine reuptake. Some of its key applications include:
Chemistry: Used as a standard selective norepinephrine reuptake inhibitor in various chemical assays and studies.
Biology: Employed in studies related to neurotransmitter transport and receptor binding.
Medicine: Investigated for its potential effects on obesity, energy balance, and local analgesia.
Mecanismo De Acción
Nisoxetine hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine into synapses. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound targets the norepinephrine transporter (NET) and blocks its function, preventing the reabsorption of norepinephrine into presynaptic neurons .
Comparación Con Compuestos Similares
Nisoxetine hydrochloride is unique due to its high selectivity for norepinephrine reuptake inhibition. Similar compounds include:
Fluoxetine hydrochloride: A selective serotonin reuptake inhibitor (SSRI) with different selectivity and applications.
Tomoxetine hydrochloride: Another norepinephrine reuptake inhibitor with similar properties but different chemical structure.
Duloxetine hydrochloride: A serotonin-norepinephrine reuptake inhibitor (SNRI) with broader reuptake inhibition.
These compounds share some pharmacological properties but differ in their selectivity, chemical structure, and specific applications.
Propiedades
Número CAS |
114446-53-6 |
|---|---|
Fórmula molecular |
C17H22ClNO2 |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
(3R)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H/t15-;/m1./s1 |
Clave InChI |
LCEURBZEQJZUPV-XFULWGLBSA-N |
SMILES isomérico |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
SMILES canónico |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



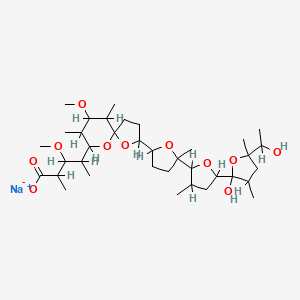
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)

![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
